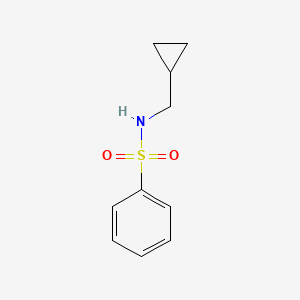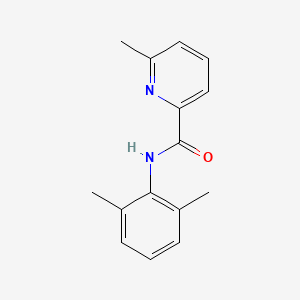![molecular formula C13H16N4O B7538404 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a small molecule that belongs to the class of urea derivatives and has a molecular formula of C15H16N4O.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is its use as a ligand in the design of metal complexes for catalytic reactions. 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been shown to form stable complexes with metals such as ruthenium, palladium, and rhodium, which can be used in catalytic reactions for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is not fully understood, but it is believed to act as a chelating ligand, forming stable complexes with metals. These metal complexes can then undergo various reactions, such as oxidative addition, reductive elimination, and insertion reactions, leading to the synthesis of organic compounds.
Biochemical and Physiological Effects
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is not toxic to cells and does not cause any significant changes in cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea in lab experiments is its high purity and good yield. Additionally, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea can form stable complexes with metals, which can be used in catalytic reactions for the synthesis of various organic compounds. However, one of the limitations of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is its high cost, which may limit its use in large scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea. One area of research could be the design of new metal complexes using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea as a ligand for catalytic reactions. Additionally, the biochemical and physiological effects of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea could be further studied to determine its potential applications in the field of medicine. Another area of research could be the development of new synthesis methods for 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea involves the reaction of 1-methylpyrazole-4-carboxylic acid with phenyl isocyanate in the presence of triethylamine. 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been extensively studied for its potential applications as a ligand in the design of metal complexes for catalytic reactions. Its mechanism of action is believed to involve the formation of stable complexes with metals. 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has not been extensively studied for its biochemical and physiological effects, but studies have shown that it is not toxic to cells. One of the main advantages of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea in lab experiments is its high purity and good yield. However, its high cost may limit its use in large scale experiments. There are several future directions for the study of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, including the design of new metal complexes, the study of its biochemical and physiological effects, and the development of new synthesis methods.
Synthesemethoden
The synthesis of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea involves the reaction of 1-methylpyrazole-4-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is then treated with methyl iodide to produce 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea. This method yields a high purity product with a good yield.
Eigenschaften
IUPAC Name |
1-methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(9-11-8-14-17(2)10-11)13(18)15-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZYQCRQXYRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)
![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
